THbetaC
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-5-ol |
InChI |
InChI=1S/C12H14N2O/c1-7-12-8(5-6-13-7)11-9(14-12)3-2-4-10(11)15/h2-4,7,13-15H,5-6H2,1H3 |
InChI Key |
CKAPKIRGAPRHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)C3=C(N2)C=CC=C3O |
Synonyms |
1,2,3,4-tetrahydro-beta-carboline 9H-1,2,3,4-tetrahydropyrido(3,4-b)indole noreleagnine tetrahydro-beta-carboline tetrahydronorharmane THbetaC triptoline tryptoline tryptoline hydrochloride tryptoline monohydrochloride |
Origin of Product |
United States |
Classification and Structural Context Within Beta Carboline Alkaloids
The beta-carboline family of alkaloids is defined by a core tricyclic structure known as a pyrido[3,4-b]indole ring system. nih.govbiocyclopedia.com This fundamental framework consists of an indole (B1671886) nucleus fused to a pyridine ring. Within this family, compounds are further classified based on the degree of saturation in the pyridine (C-ring). nih.govnih.gov This classification gives rise to three main groups:
Aromatic beta-carbolines (βCs): These compounds possess a fully unsaturated, aromatic pyridine ring.
3,4-dihydro-beta-carbolines (DHβCs): These intermediates have a partially saturated pyridine ring. nih.gov
1,2,3,4-tetrahydro-beta-carbolines (THbetaCs): This subgroup is characterized by a fully saturated pyridine ring, which imparts greater conformational flexibility compared to its aromatic and dihydro counterparts. nih.gov
THbetaCs, also known as tryptolines, are thus structurally distinguished by their hydrogenated pyridine ring fused to the indole core. researchgate.net This structural feature is fundamental to their chemical properties and biological functions. They can be found as both natural products and synthetic compounds. nih.gov
Table 1: Classification of Beta-Carboline Alkaloids
| Class | Full Name | Saturation of Pyridine C-Ring | Key Structural Feature |
|---|---|---|---|
| βCs | Aromatic beta-carbolines | Fully Unsaturated (Aromatic) | Planar, rigid structure |
| DHβCs | 3,4-dihydro-beta-carbolines | Partially Saturated | Contains one double bond in the C-ring |
| THbetaCs | 1,2,3,4-tetrahydro-beta-carbolines | Fully Saturated | Flexible, non-planar C-ring |
Historical Perspectives and Initial Academic Discoveries
The history of beta-carboline alkaloids predates the specific focus on their tetrahydro derivatives. The first member of this family to be isolated was harmaline, extracted from the seeds of Peganum harmala (Syrian rue) in 1841. wikipedia.org This discovery marked the beginning of scientific interest in this class of compounds.
A pivotal moment in the academic study of THbetaCs was the development of a foundational synthetic method. In 1911, Swiss chemists Amé Pictet and Theodor Spengler reported a reaction that formed a new heterocyclic ring by condensing a β-arylethylamine with a carbonyl compound, such as an aldehyde or ketone, in the presence of an acid catalyst. jk-sci.comname-reaction.comresearchgate.net This reaction, now known as the Pictet-Spengler reaction, proved to be a direct and efficient method for constructing the core tetrahydro-beta-carboline scaffold from tryptamine (B22526) or tryptophan derivatives. researchgate.netresearchgate.net
The Pictet-Spengler reaction proceeds through two main steps:
Formation of a Schiff base (iminium ion) from the reaction of the amine and the carbonyl compound. jk-sci.com
An intramolecular cyclization, where the electron-rich indole (B1671886) ring attacks the iminium ion, followed by proton loss to form the stable tricyclic system. jk-sci.comname-reaction.com
This discovery was crucial as it not only provided a reliable method for synthesizing these molecules for further study but also mirrored the plausible biosynthetic pathways for their formation in nature. nih.gov The simplicity and efficiency of this reaction established it as a cornerstone in the chemistry of indole alkaloids and remains a vital tool in the synthesis of THbetaCs and their derivatives. researchgate.netljmu.ac.uk
Overview of Research Trajectories in Thbetac Studies
Endogenous Formation Pathways
THbetaCs are formed endogenously in both animals and humans through a combination of enzymatic and non-enzymatic processes rsc.org.
Enzymatic Processes in Biological Systems
Enzymes play a crucial role as biological catalysts, accelerating chemical reactions by lowering their activation energy and possessing highly specific active sites that bind to particular substrates fiveable.meslideshare.nettutorchase.comrsc.org. A primary enzymatic pathway for this compound biosynthesis is the Pictet-Spengler cyclization nih.govnih.gov. This reaction involves the condensation of an indolealkylamine (such as tryptamine) with a carbonyl compound (an aldehyde or keto acid) to form an iminium ion intermediate, which then undergoes cyclization to yield the this compound structure nih.govmdpi.com.
Notable enzymes, often referred to as "Pictet-Spenglerases," facilitate these reactions. For instance, strictosidine (B192452) synthase (STR) and norcoclaurine synthase (NCS) are well-characterized enzymes capable of catalyzing Pictet-Spengler reactions nih.govnih.gov. In the biosynthesis of indole (B1671886) alkaloids, the enzyme strictosidine synthase catalyzes the condensation of secologanin (B1681713) (an iridoid glucoside) with tryptamine, leading to the formation of strictosidine, a key this compound precursor for numerous other alkaloids nih.gov.
Non-Enzymatic Condensation Reactions
THbetaCs can also arise through non-enzymatic condensation reactions, particularly the non-enzymatic Pictet-Spengler reaction researchgate.net. These processes involve the spontaneous reaction between indolealkylamines, such as tryptamine or serotonin (B10506) (5-hydroxytryptamine), and various aldehydes or keto acids rsc.orgmdpi.comresearchgate.net. A relevant example in mammalian systems is the endogenous synthesis of 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline, which can occur from the reaction of acetaldehyde (B116499) (a metabolite of ethanol) with unbound 5-hydroxytryptamine within the cytoplasm of serotonergic axon terminals nih.gov. Such non-enzymatic condensation reactions are a general feature in biological chemistry, contributing to the formation of various compounds.
Tryptophan-Dependent Biosynthetic Routes
L-Tryptophan serves as a key physiological precursor for the biosynthesis of THbetaCs nih.govmdpi.comresearchgate.netdoraagri.comresearchgate.net. The pathways involve the conversion of tryptophan, or its derivative tryptamine, into THbetaCs through condensation with carbonyl compounds nih.govmdpi.com. While extensively studied in plants and bacteria for auxin biosynthesis (e.g., via the indole-3-pyruvic acid (IPyA) pathway or tryptamine (TAM) pathway) doraagri.comresearchgate.netnih.govag.gov, the fundamental principle of tryptophan conversion to indole intermediates that then react with aldehydes or keto acids is central to this compound formation in diverse organisms.
Carbohydrate-Derived Pathways
Certain beta-carbolines, including THbetaCs, can also be formed through reactions involving tryptophan and carbohydrates acs.org. Specific carbohydrates such as fructose, sucrose, and glucose have been implicated in these formation pathways acs.org. For instance, the reaction of 3-deoxyglucosone, a carbohydrate-derived compound, with tryptophan can lead to the generation of flazin (B10727) and other carbohydrate-derived beta-carbolines acs.org. It is important to note that these carbohydrate-derived pathways may not strictly adhere to the classical Pictet-Spengler reaction mechanism acs.org.
Occurrence in Biological Matrices
THbetaCs are found to occur and accumulate in various biological matrices, including mammalian tissues, biofluids, and the brain researchgate.netresearchgate.net.
Presence in Mammalian Tissues and Biofluids
THbetaCs are present endogenously in humans and other mammals, although dietary intake is considered a significant source rsc.org. Specific this compound alkaloids identified in mammalian tissues and biofluids include 1-methyl-1,2,3,4-tetrahydro-beta-carboline and 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline nih.govresearchgate.net.
Research findings indicate the presence of various this compound alkaloids in fruits and fruit juices at microgram per gram (µg/g) levels, suggesting a dietary contribution to their presence in the human body researchgate.net. A distinct profile of THbetaCs can be observed depending on the specific fruit or juice.
Table 1: Occurrence of this compound Alkaloids in Fruits and Juices
| This compound Alkaloid | Primary Occurrence in Fruits/Juices |
| 1-methyl-1,2,3,4-tetrahydro-beta-carboline | Tomato, tomato juice, kiwi researchgate.net |
| 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline | Bananas, pineapple, tomato, and their corresponding juices researchgate.net |
| 1-methyl-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid | Oranges, grapefruits, and most juices researchgate.net |
| 1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid | Found in some fruit and fruit juices (general occurrence) researchgate.net |
Pictet-Spengler Reaction and its Modern Adaptations
The Pictet-Spengler reaction stands as a cornerstone in THβC synthesis, often considered a biomimetic approach. This reaction involves the condensation of a β-arylethylamine, typically tryptamine or tryptophan derivatives, with an aldehyde or ketone, followed by an intramolecular cyclization to form the tetrahydro-β-carboline core. wikipedia.orgwikipedia.orgfishersci.finih.govguidetopharmacology.org
Modern adaptations of the Pictet-Spengler reaction aim to improve efficiency, yield, and stereocontrol. Various acidic conditions have been explored, including the use of trifluoroacetic acid (TFA), hydrochloric acid, and more environmentally benign reagents like citric acid in water. Microwave irradiation has also been employed to accelerate these reactions, offering a greener and more efficient protocol for THβC preparation. indiamart.comontosight.ai
Asymmetric synthesis approaches to the Pictet-Spengler reaction are paramount for controlling the chirality, especially at the C1 position, which is critical for the biological activity of THβCs. Significant advancements have been made through the use of chiral catalysts and auxiliaries.
Chiral phosphoric acid catalysts have emerged as highly effective tools for enantioselective Pictet-Spengler reactions. These catalysts can facilitate the cyclization of tryptamines with aldehydes, providing THβC derivatives in high yields and excellent enantiomeric excesses (ee). For instance, a chiral phosphoric acid catalyzed Pictet-Spengler reaction of indolyl dihydropyridines has achieved yields up to 96% and enantioselectivities up to 99% ee. fishersci.ca Pioneering work by List in 2006 initiated the development of numerous asymmetric catalytic variants. mims.comwikipedia.org
Thiourea-based catalysts are another class of organocatalysts successfully applied in asymmetric Pictet-Spengler reactions, often in combination with benzoic acid, yielding THβCs with high ee. wikipedia.orgnih.gov Chiral auxiliaries, such as pyroglutamic acid derivatives, p-tolylsulfinyl chiral auxiliaries, and N,N-phthaloyl-protected amino acid chlorides, have also been employed to induce chirality at the C1 position, leading to enantioenriched THβCs. wikipedia.orgnih.govnih.gov
The following table summarizes selected examples of asymmetric Pictet-Spengler reactions:
| Method | Substrate Type | Catalyst/Auxiliary | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |
| Modified Pictet-Spengler | Tryptophan derivatives | - | 99 | >97% ee | wikipedia.org |
| Chiral Phosphoric Acid Catalysis | Indolyl Dihydropyridines | Chiral Phosphoric Acid | Up to 96 | Up to 99% ee | fishersci.ca |
| Chiral Thiourea & Benzoic Acid | Tryptamine & Aldehyde | Chiral Thiourea / Benzoic Acid | High | High ee | nih.gov |
| Chiral Auxiliary (Pyroglutamic Acid) | 1-substituted-THβC | (S)-pyroglutamic acid derivatives | Up to 97 | Up to 91% ee | wikipedia.org |
| Chiral Auxiliary (p-tolylsulfinyl) | Tryptamine & Aldehyde | p-tolylsulfinyl chiral auxiliary / CSA | High | Major diastereomers after crystallization | nih.gov |
Beyond the Pictet-Spengler reaction, various catalytic methodologies have been developed for THβC synthesis, offering alternative routes and improved control.
Asymmetric Transfer Hydrogenation (ATH) is a powerful method for accessing chiral THβC skeletons, particularly through the reduction of dihydro-β-carbolines (DHβCs). Noyori-type catalysts, often utilizing an azeotropic mixture of triethylamine (B128534) (Et₃N) and formic acid (HCOOH) as the hydrogen source, are commonly employed due to their high stereoselectivity. For instance, ATH with chiral catalysts has achieved yields up to 92% and enantiomeric excesses greater than 98% for synthesizing 1-alkyl-1,2,3,4-tetrahydropyrido[3,4-b]indole. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov Chiral phosphoric acid catalysts have also been successfully applied in ATH of hydroxylactams to produce THβCs. wikipedia.org
Transition-metal-catalyzed approaches offer novel pathways. Researchers have developed efficient and green methods for THβC synthesis via the dehydrogenative coupling of alcohols with tryptamine, catalyzed by manganese PNP pincer catalysts. This approach has yielded a wide range of THβCs (over 40 examples) with high selectivity, achieving up to 99% yield. nih.gov
Recently, electrochemical (EC) synthesis in deep eutectic solvents (DESs) has emerged as a green and atom-efficient method for preparing THβC derivatives. This innovative approach optimizes reaction conditions to achieve high yields, reduces reaction time, eliminates hazardous catalysts, and lowers energy consumption, representing a significant advancement in sustainable synthesis. nih.govnih.gov
Stereoselective Synthesis of THβC Enantiomers and Diastereomers
The stereochemistry at the C1 position of THβCs is a critical determinant of their pharmacological properties. Therefore, extensive efforts have been dedicated to developing stereoselective synthetic methods to control this chiral center. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov
Stereocontrol can be achieved through internal or external asymmetric induction. Internal induction utilizes chiral starting materials, most commonly L-tryptophan or its derivatives, where the pre-existing stereochemistry guides the formation of the new chiral center at C1 during cyclization. This method has been widely used in indole alkaloid synthesis to control C1 stereochemistry, as exemplified in the ajmaline (B190527) synthesis. wikipedia.orgwikipedia.orgnih.gov External asymmetric induction, on the other hand, involves the use of chiral reagents or catalysts, as discussed in Section 3.1.1. wikipedia.orgnih.gov
The diastereoselectivity of the Pictet-Spengler reaction has been thoroughly investigated, with the conformation of the spiroindolenine intermediate playing a key role in determining whether a trans- or a cis-product is formed. The trans-product is typically favored under thermodynamic control, while kinetic control can shift selectivity towards the cis-product. tandfonline.comwikipedia.org Notably, a green and highly stereoselective method has been developed for synthesizing cis- or trans-1,3-disubstituted-THβCs using water as a solvent. This method allows for the conversion of a mixture of cis and trans hydrochlorides into a single isomer through a crystallization-induced asymmetric transformation, by incorporating different additives in water. wikidata.org
Development of Novel Synthetic Routes for Diverse THβC Scaffolds
While the Pictet-Spengler and Bischler-Napieralski reactions remain primary routes for THβC synthesis, the development of novel synthetic routes is crucial for accessing diverse THβC scaffolds and their analogs, particularly those with complex architectures. wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov
Domino reactions, which combine multiple reaction steps into a single sequence, have been explored. For example, domino Heck-aza-Michael reactions have been reported to yield N-heterocycles, including THβCs, although with modest diastereomeric excess (60% de) for the THβC products. wikipedia.org
A significant advancement is the chiral phosphoric acid-catalyzed asymmetric 1,3-dipolar cycloaddition of 3,4-dihydro-β-carboline-2-oxide type nitrones. This method provides access to three types of chiral THβCs bearing continuous multi-chiral centers and quaternary chiral centers, showcasing a distinct endo/exo selectivity compared to traditional nitrone chemistry. This strategy has been applied to the collective and enantiodivergent total syntheses of numerous THβC-type indole alkaloid natural products. mims.com
Furthermore, post-Pictet-Spengler cyclization (PPSC) strategies have been developed to synthesize polycyclic β-carboline-derived natural products and biologically active N-heterocycles. This involves initial Pictet-Spengler cyclization followed by subsequent ring-forming reactions. fishersci.fi Electrochemical methods in deep eutectic solvents, as mentioned earlier, also represent a novel and green approach for the synthesis of THβC derivatives. nih.govnih.gov
Rational Design and Synthesis of THβC Derivatives for Mechanistic Probing
The rational design and synthesis of THβC derivatives are driven by the need to understand their mechanisms of action and to develop new therapeutic agents. Structural modifications of the THβC core are systematically explored to optimize biological activity and selectivity for specific targets. wikipedia.orgwikipedia.orgtandfonline.comwikipedia.orgctdbase.orgmpg.deuni.lu
Detailed structure-activity relationship (SAR) studies are routinely conducted. For instance, the incorporation of aromatic substituents at the C1 position and the presence of a carbonyl group at the C3 position have been shown to improve activity in various THβC derivatives. The substituent at the piperidine (B6355638) nitrogen has also been identified as playing an important role in enhancing antifungal activities. nih.govctdbase.orgmpg.de
THβC derivatives have been rationally designed and synthesized for probing various biological targets:
Antimalarials : Spiroindolones with a THβC structure have shown high activity against P. falciparum. Chloroquine-THβC hybrid molecules have also been synthesized and screened, with some compounds exhibiting significantly greater activity than standard chloroquine. wikipedia.orgwikipedia.orgnih.gov Rational-based discovery involving in silico virtual screening against P. falciparum molecular targets has led to the identification and synthesis of novel β-carboline derivatives with promising antimalarial activity, demonstrating effects against experimental cerebral malaria. uni.lu
Antiviral Agents : A series of 1-substituted THβC derivatives were optimized, resulting in nanomolar activity against human papilloma virus (HPV). wikipedia.orgwikipedia.org
Anticancer Agents : THβC derivatives have been tested against various cancer cell lines since the 1980s. Recent studies include the design and synthesis of 3-hydroxyindole-substituted β-carbolines/tetrahydro-β-carbolines, which displayed promising antiproliferative activities against breast cancer cell lines, sometimes comparable to or better than standard drugs like tamoxifen. wikipedia.orgguidetopharmacology.orgmpg.de
Enzyme Inhibitors : THβCs are known to inhibit monoamine oxidases (MAOs) and phosphodiesterase-5 (PDE5), with tadalafil (B1681874) being a prominent example of a PDE5 inhibitor containing the THβC scaffold. wikipedia.orgwikipedia.orgfishersci.ca
These studies highlight the importance of precise synthetic control to create diverse THβC scaffolds and derivatives, enabling detailed mechanistic probing and the development of new compounds with tailored biological activities.
Molecular Mechanisms of Action of Thbetacs
Interaction with Neurotransmitter Systems
Tetrahydro-β-carbolines (THbetaCs) exert their effects on the central nervous system through complex interactions with various neurotransmitter systems. A primary mechanism of action is the modulation of monoaminergic pathways, which include the serotonergic, dopaminergic, and noradrenergic systems. Additionally, THbetaCs are known to interact with specific receptor sites, most notably the benzodiazepine (B76468) binding site on the GABA-A receptor complex.
The influence of THbetaCs on monoaminergic systems is principally driven by their ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. By impeding the action of MAO, THbetaCs lead to an increase in the synaptic availability of these key neurochemicals. Research indicates that several THbetaCs are potent and specific competitive inhibitors of MAO type A (MAO-A). nih.gov This isoform of the enzyme is primarily responsible for the metabolism of serotonin (B10506) and norepinephrine. The inhibition of MAO-A by THbetaCs is a key component of their neuropharmacological profile. nih.govacs.org
THbetaCs demonstrate a significant impact on the serotonergic system. They are potent competitive inhibitors of the oxidative deamination of serotonin, a process catalyzed by MAO-A. nih.gov For instance, the THbetaC known as tryptoline (B14887) has been shown to competitively inhibit the reuptake of serotonin in rat forebrain homogenates. nih.gov In vivo studies have corroborated these findings; the administration of tetrahydronorharmane (THN), a this compound, resulted in a dose-dependent increase in serotonin (5-hydroxytryptamine, 5-HT) levels in the rat brain. nih.gov This elevation in serotonin was accompanied by a corresponding decrease in its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), further confirming the inhibition of serotonin metabolism. nih.gov Some tryptoline derivatives, such as 5-hydroxytryptoline (B1216272) (5-OHT), appear to act at a presynaptic level, while unsubstituted tryptoline may have effects at both presynaptic and postsynaptic sites. scilit.com
Table 1: Summary of this compound Effects on Monoaminergic Neurotransmitter Levels This interactive table summarizes the observed effects of this compound administration on the central nervous system levels of key monoamine neurotransmitters based on in vivo research.
| Neurotransmitter | Effect of this compound Administration | Key Mechanism | Supporting Evidence |
| Serotonin (5-HT) | Increase | Inhibition of MAO-A; Inhibition of serotonin reuptake | nih.govnih.govscilit.com |
| Dopamine (B1211576) (DA) | No significant change | Weak inhibition of MAO-B | nih.gov |
| Norepinephrine (NE) | No significant change | In vivo levels remain stable despite MAO-A inhibition | nih.gov |
Receptor Binding Profiles and Ligand Interactions
Beyond their enzymatic inhibition, THbetaCs also directly interact with neurotransmitter receptor complexes. Their binding profile is particularly significant at the benzodiazepine receptor.
A significant body of research has established that β-carbolines, including the saturated this compound derivatives, bind to the benzodiazepine (BZD) binding site on the GABA-A receptor complex. nih.govresearchgate.net This interaction has been confirmed through in vitro studies showing that THbetaCs can inhibit the binding of [3H]-flunitrazepam, a classic BZD site radioligand, to rat cortical membrane preparations. nih.gov
The affinity of these compounds for the BZD receptor is influenced by their chemical structure. Studies comparing different β-carboline derivatives have shown that fully aromatic β-carbolines are generally more potent binders to the benzodiazepine receptor than their corresponding saturated tetrahydro-β-carboline (this compound) versions. nih.gov The nature of the interaction can vary, with some THbetaCs acting as inverse agonists at this site. researchgate.net This means that instead of potentiating the effect of GABA like classic benzodiazepines (agonists), they can produce the opposite effect, potentially leading to a decrease in GABA-A receptor-mediated chloride ion flux.
Table 2: Binding Affinity of Selected β-Carbolines for the Benzodiazepine Receptor This interactive table presents the inhibitory concentration (IC50) values, indicating the concentration of a compound required to inhibit 50% of [3H]-diazepam binding.
| Compound | Class | IC50 (nM) for [3H]-diazepam binding |
| β-Carboline-3-carboxylic acid ethyl ester (β-CCE) | Aromatic β-Carboline | 0.5 |
| Harmane | Aromatic β-Carboline | 4.0 |
| Tryptoline (Tetrahydro-β-carboline) | Tetrahydro-β-carboline | 4000 |
Data sourced from various pharmacological studies. Lower IC50 values indicate higher binding affinity.
Imidazoline (B1206853) Binding Site Affinities
Tetrahydro-beta-carbolines have demonstrated a notable affinity for imidazoline binding sites, particularly the I2 subtype. researchgate.netmdpi.comjove.com These sites are distinct from adrenergic receptors and are implicated in a range of physiological and pathological processes. The interaction of THbetaCs with these sites is a key aspect of their neuropharmacological profile.
Research has shown that various beta-carbolines, the broader class to which THbetaCs belong, recognize and bind to I2 imidazoline receptors. researchgate.netnih.gov A study designed to determine the binding profile of several beta-carbolines at I2 receptors in rat brain and liver tissues found that these compounds bind with high affinity. researchgate.net Competition experiments using [3H]2-BFI, a radioligand for I2 sites, revealed a specific rank order of potency for different beta-carbolines. Notably, noreleagnine, a this compound, displayed a high affinity for the I2B receptor in the brain. researchgate.net Other specific THbetaCs, such as tryptoline and pinoline, have also been identified as ligands for imidazoline receptors. nih.govnih.govtandfonline.com This interaction may contribute to the antidepressant-like effects observed with some of these compounds. jove.com
The affinity of these compounds can vary between tissues, suggesting potential for tissue-specific modulatory effects. For instance, the rank order of potency for binding to I2 sites in the liver was found to be different from that in the brain. researchgate.net
Below is a data table summarizing the binding affinities of various beta-carbolines for the high-affinity component of the I2B imidazoline receptor in the rat brain.
| Compound | Ki (nM) for Brain I2B Receptor |
|---|---|
| Noreleagnine | 12 |
| Norharman | 20 |
| Harmalol | 82 |
| Harmaline | 177 |
| Harmine | 630 |
| Harman | 700 |
Enzymatic Interactions and Modulatory Activities
THbetaCs exert significant influence over various enzymatic systems, playing roles as both inhibitors and modulators of key enzymes involved in neurotransmitter metabolism and cellular signaling.
Inhibition and Activation of Monoamine Oxidase (MAO) Isoforms
A primary and well-documented enzymatic interaction of THbetaCs is the inhibition of monoamine oxidase (MAO) isoforms. researchgate.nettandfonline.com MAO enzymes, specifically MAO-A and MAO-B, are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov THbetaCs have been identified as potent and selective inhibitors of the MAO-A isoform. tandfonline.comresearchgate.net
For example, pinoline (6-methoxy-1,2,3,4-tetrahydro-beta-carboline) is recognized as a selective MAO-A inhibitor. researchgate.net This selective inhibition of MAO-A by THbetaCs is competitive, meaning they vie with the natural substrates of the enzyme for access to its active site. tandfonline.com Studies have demonstrated that several THbetaCs inhibit the oxidative deamination of serotonin (a primary substrate for MAO-A) at micromolar concentrations, while having a much weaker effect on the deamination of phenethylamine, a substrate for MAO-B. tandfonline.com This selectivity for MAO-A is a key feature of their pharmacological action. The inhibitory potency of some endogenously found THbetaCs, such as tetrahydro-beta-carboline and 6-methoxytetrahydro-beta-carboline, is significant enough to be of potential physiological relevance, with I50 values in the micromolar range for human MAO-A. tandfonline.com In contrast, some studies have shown that tryptoline does not significantly alter monoamine oxidase activity. nih.gov
The table below presents the inhibitory concentrations (IC50) of select THbetaCs on MAO-A activity.
| Compound | MAO-A IC50 Value | Reference |
|---|---|---|
| Tetrahydro-beta-carboline | 5 x 10-6 M | tandfonline.com |
| 6-Methoxytetrahydro-beta-carboline | 10-6 M | tandfonline.com |
| 2-Methyl-1,2,3,4-tetrahydro-beta-carboline | 3 µM | tandfonline.com |
Interaction with Other Key Enzymes and Kinases
Beyond MAO and TH, THbetaCs interact with a range of other important enzymes and kinases, highlighting the diversity of their molecular targets.
Cytochrome P450 Enzymes : The this compound pinoline has been shown to be a substrate for the cytochrome P450 enzyme CYP2D6. nih.gov This enzyme is responsible for the O-demethylation of pinoline in human liver microsomes. nih.gov Given that CYP2D6 is a highly polymorphic enzyme involved in the metabolism of many drugs, this interaction is significant for the pharmacokinetic profile of pinoline. nih.gov
Protein Kinases : Certain derivatives of THbetaCs have been developed as specific kinase inhibitors. A series of tetrahydro-beta-carboline-1-carboxylic acid analogs were identified as a novel structural class of compounds capable of inhibiting mitogen-activated protein kinase-activated protein kinase 2 (MK-2) with high selectivity. nih.gov MK-2 is a downstream substrate of the p38 MAPK pathway and is involved in inflammatory responses. Additionally, other beta-carboline derivatives have been identified as potent inhibitors of Polo-like kinases (PLKs), particularly PLK1, which is a key regulator of mitotic events and a target for anticancer drugs. plos.org These findings indicate that the this compound scaffold can be modified to target specific protein kinases involved in cell signaling and proliferation.
Molecular Targets and Cellular Signaling Pathways
The biological effects of THbetaCs are mediated through their interaction with specific molecular targets, which in turn modulates various cellular signaling pathways.
Protein-Protein Interactions Involving THbetaCs
Recent research has begun to elucidate the direct protein targets of THbetaCs and their role in modulating protein-protein interactions. A notable example is the interaction with the kinesin spindle protein (Eg5), a motor protein essential for the formation of the bipolar mitotic spindle during cell division. nih.gov
Novel synthetic derivatives of tetrahydro-beta-carboline have been shown to bind to and inhibit the Eg5 protein. jove.comnih.gov Molecular docking and dynamics simulations have demonstrated that these compounds can form stable complexes within the binding pocket of Eg5, secured by multiple hydrogen bonds. jove.com This inhibition of Eg5 disrupts spindle formation, leading to mitotic arrest and subsequently inducing apoptosis in cancer cells. nih.gov The mechanism of apoptosis induction involves the modulation of key regulatory proteins; the this compound derivatives were found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. jove.com The Bax/Bcl-2 balance is a critical determinant of cell fate, and its modulation represents a key protein-protein interaction-driven signaling event.
Furthermore, the indirect modulation of Tyrosine Hydroxylase activity, as previously discussed, points towards an interaction with the proteins that constitute the TH-activating system, such as Protein Kinase A. nih.gov While not a direct binding to TH, this interaction with regulatory kinases is a crucial aspect of the cellular signaling pathways affected by THbetaCs. Another documented interaction is the binding of carboline derivatives to human serum albumin, a major transport protein in the blood, which influences the bioavailability and distribution of these compounds. tandfonline.com
Mechanisms of Gene Transcription Modulation
While the direct mechanisms through which 1,2,3,4-Tetrahydro-β-carbolines (THβCs) modulate gene transcription are an emerging area of research, evidence suggests their involvement in cellular signaling pathways that can influence the expression of specific genes, particularly those related to inflammatory responses.
One of the key findings in this area is the ability of certain THβC derivatives to inhibit the production of nitric oxide. Specifically, 1-methyl-1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acid (MTCdiC) has been shown to inhibit lipopolysaccharide (LPS)-induced nitrite (B80452) production in murine macrophages nih.gov. This inhibition is significant because the production of nitric oxide in this context is primarily catalyzed by inducible nitric oxide synthase (iNOS), an enzyme whose expression is tightly regulated at the transcriptional level. The upregulation of the iNOS gene is a hallmark of the inflammatory response and is controlled by transcription factors such as Nuclear Factor-kappa B (NF-κB). By reducing nitrite production, it is implied that THβCs may interfere with the signaling cascades that lead to the transcription of the iNOS gene. However, direct evidence detailing the specific interactions of THβCs with transcription factors like NF-κB or their impact on the promoter regions of target genes is not yet fully elucidated.
Furthermore, the broader class of β-carboline alkaloids has been investigated for their effects on various signaling pathways that have downstream consequences on gene transcription. For instance, some β-carboline derivatives have been found to influence the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway iiarjournals.org. The MAPK pathways are crucial in regulating the activity of numerous transcription factors involved in cellular responses to stress and inflammation. While these findings are for related compounds and not specifically THβC, they open avenues for future research into whether THβCs employ similar mechanisms to modulate gene expression.
Involvement in Cellular Stress Responses and Antioxidant Systems
The involvement of 1,2,3,4-Tetrahydro-β-carbolines (THβCs) in cellular stress responses is most prominently demonstrated through their robust antioxidant and radical-scavenging activities. These compounds have been identified in various foods and are recognized for their capacity to mitigate oxidative stress, a key component of cellular stress.
Several THβC derivatives have been shown to be potent antioxidants. Studies on derivatives found in aged garlic extract, such as 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCC) and 1-methyl-1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acid (MTCdiC), have demonstrated strong hydrogen peroxide scavenging capabilities nih.gov. In fact, the antioxidant strength of (1S, 3S)-MTCdiC was found to be greater than that of the well-known antioxidant, ascorbic acid nih.gov.
The antioxidant mechanism of THβCs also includes the inhibition of lipid peroxidation, a critical process in cellular injury initiated by oxidative stress. Both MTCC and MTCdiC have been shown to effectively inhibit AAPH-induced lipid peroxidation nih.gov. The ability to act as radical scavengers has also been confirmed for various THβC alkaloids in the ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay, where they function as hydrogen- or electron-donating antioxidants nih.gov.
The table below summarizes the antioxidant activities of specific THβC derivatives identified in aged garlic extract.
| THβC Derivative | Antioxidant Activity | Reference |
|---|---|---|
| 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acids (MTCC) | Strong hydrogen peroxide scavenging activity; Inhibition of AAPH-induced lipid peroxidation. | nih.gov |
| 1-methyl-1,2,3,4-tetrahydro-β-carboline-1,3-dicarboxylic acid (MTCdiC) | Stronger hydrogen peroxide scavenging activity than ascorbic acid; Inhibition of AAPH-induced lipid peroxidation; Inhibition of LPS-induced nitrite production. | nih.gov |
Furthermore, the involvement of THβCs in cellular stress responses extends to their interaction with enzymatic systems. Heme peroxidases, including mammalian myeloperoxidase and lactoperoxidase, can catalyze the oxidation of THβCs into their aromatic β-carboline counterparts nih.gov. This metabolic conversion is significant as it indicates an interaction with enzymatic pathways involved in oxidative processes, and the resulting aromatic β-carbolines also possess distinct biological activities.
The protective effects of THβCs against cellular stress are also suggested by their ability to modulate inflammatory responses. As mentioned previously, the inhibition of LPS-induced nitrite production in macrophages by MTCdiC points to an anti-inflammatory effect, which is intrinsically linked to managing cellular stress nih.gov.
Structure Activity Relationship Sar Studies of Thbetacs
Elucidation of Pharmacophore Features
The elucidation of pharmacophore features for THβCs involves identifying the essential steric and electronic characteristics of the molecule required for optimal biological activity. Research indicates that the tricyclic indole-piperidine core of THβCs is fundamental, with specific positions being critical for interaction with various biological targets su.ac.thmdpi.com.
Key pharmacophore features often involve:
The indole (B1671886) nitrogen (N-9): This nitrogen is frequently involved in hydrogen bonding interactions with target proteins.
The basic nitrogen (N-2) in the piperidine (B6355638) ring: Its protonation state and basicity can be crucial for ionic interactions.
Substituents at C-1 and C-3: These positions are frequently modified and have been shown to significantly influence activity across various biological targets su.ac.thmdpi.comcrimsonpublishers.commdpi.comresearchgate.net.
The aromaticity of the indole ring: The electron density and planarity of this system contribute to hydrophobic and π-stacking interactions.
For instance, studies on β-carboline derivatives as anticancer agents have highlighted the importance of positions C-1, C-2, C-3, C-7, and C-9 on the β-carboline ring for antitumor pharmacophore researchgate.net. Similarly, for anti-malarial agents, SAR studies have focused on modifications around the tetrahydro-β-carboline skeleton nih.gov.
Impact of Substituent Modifications on Biological Activity
Modifications to the THβC scaffold through the introduction or alteration of substituents can drastically alter their biological activity. These modifications can influence factors such as binding affinity, metabolic stability, and pharmacokinetic properties. General trends often observed include the impact of electron-withdrawing versus electron-donating groups, and the steric bulk of substituents.
For example, in some anticancer β-carboline derivatives, electron-deficient substituents at the C-1 position on the phenyl ring and at the C-5 position on the indole ring have been shown to enhance cytotoxicity compared to electron-rich substituents crimsonpublishers.com. Conversely, for histone deacetylase 1 (HDAC1) inhibitory activity, electron-rich groups (e.g., methoxy (B1213986), methyl) at the C-1 position of β-carbolines were found to be more potent than electron-deficient groups like nitro crimsonpublishers.com.
Positional Effects of Functional Groups
The specific position of a functional group on the THβC core plays a critical role in modulating its biological activity.
C-1 Position: This position is a common site for substitution, and the nature of the substituent significantly impacts activity.
Aromatic rings, particularly substituted phenyl groups, at C-1 can greatly influence activity. For instance, phenyl groups substituted with chlorine or bromine at meta or para positions showed good activity toward Breast Cancer Resistance Protein (ABCG2) su.ac.th. Compounds with 3,4-dichlorophenyl, 4-methoxyphenyl, and 3-methoxyphenyl (B12655295) groups at C-1 exhibited high cytotoxicity against cancer cell lines su.ac.th.
Electron-withdrawing groups at the para position of a C-1 substituted benzaldehyde (B42025) have been linked to better cytotoxic activity in β-carboline-thiazolidinedione hybrids crimsonpublishers.com.
Methyl groups at C-1 can confer strong anticancer activity, sometimes superior to hydrogen or p-methoxyphenyl groups crimsonpublishers.com.
The introduction of different functional groups at C-1 can enhance antitumor activity mdpi.com.
C-3 Position: This position, often bearing a carboxylic acid or ester group, is also a crucial site for modification.
Substituents possessing a carbonyl moiety (e.g., CO2Me, COCH3, CHO) at the C-3 position have been shown to augment in vitro potency, whereas alcohol substituents (CH2OH, CHOHCH3) decreased potency researchgate.net.
The introduction of functional groups like urea, oxadiazole, or piperazine (B1678402) at the C-3 position of β-carboline can enhance fungicidal or antitumor activity and improve water solubility mdpi.commdpi.comnih.gov.
For example, compounds with 3,4,5-trimethoxyphenyl at the C-3 position showed higher antitumor activity and improved water solubility mdpi.com.
C-5, C-6, C-7, C-8, and C-9 Positions: Substitutions on the indole ring (A-ring) also influence activity.
For fungicidal agents, small groups at positions 5-8 of a modified THβC scaffold were favorable, while bulky groups were detrimental. Electron-withdrawing groups (e.g., -CF3) at positions like 6-CF3, 5-CF3, 8-CF3, and 7-CF3 showed varying degrees of activity, with 6-CF3 often being most potent nih.gov.
A C6-methoxy group has been reported in some THβCs with varying activities, including serotonin (B10506) analog properties researchgate.net.
Introduction of an acetyl group at C-6 (but not C-8) increased inhibitory activity in some α-carbolines (a related scaffold) frontiersin.org.
Substituents at C-9, particularly methyl or methoxy groups, can influence cytotoxicity frontiersin.org.
The following table summarizes some observed positional effects of functional groups on THβC activity:
| Position | Type of Substituent | Observed Effect | Example Activity | Source |
| C-1 | Aromatic rings (e.g., substituted phenyl) | Significant influence on activity; electron-withdrawing groups often enhance cytotoxicity | Anticancer (ABCG2 inhibition, general cytotoxicity) | su.ac.thmdpi.comcrimsonpublishers.com |
| C-1 | Electron-rich groups (e.g., methoxy, methyl) | More potent for HDAC1 inhibition | HDAC1 inhibition | crimsonpublishers.com |
| C-1 | Methyl | Strong anticancer activity | Anticancer | crimsonpublishers.com |
| C-3 | Carbonyl (e.g., esters, carboxylic acids) | Augmented in vitro potency | Benzodiazepine (B76468) receptor binding, general activity | researchgate.net |
| C-3 | Urea, oxadiazole, piperazine | Enhanced fungicidal/antitumor activity; improved water solubility | Antifungal, Antitumor | mdpi.commdpi.comnih.gov |
| C-5, C-6, C-7, C-8 | Small groups, electron-withdrawing (e.g., CF3) | Favorable for activity, positional dependence (e.g., 6-CF3 > 5-CF3) | Fungicidal | nih.gov |
| C-6 | Methoxy | Varied activities, including serotonin analog properties | Serotonergic modulation | researchgate.net |
| C-9 | Methyl, Methoxy | Influence on cytotoxicity | Anticancer | frontiersin.org |
Stereochemical Influence on Molecular Interactions
Stereochemistry, particularly at chiral centers within the THβC structure, can profoundly influence molecular interactions and, consequently, biological activity. The presence of chiral centers, such as at C-1 and C-3, can lead to diastereomers or enantiomers with distinct pharmacological profiles.
Studies on antimalarial THβC derivatives have shown that the stereochemistry of a methyl group on an oxyacetyl linker can force the preferential adoption of a specific conformer, which is considered to be the active conformer, leading to potent inhibition of parasite growth. For example, compound 4h with an (R)-methyl group exhibited potent antimalarial activity, while its diastereomer (4j) showed different effects nih.gov.
Investigations into 1-substituted THβC derivatives have explored the influence of configuration at the C-1 position on biological activities, including enantioselective synthesis and comparison of biological activities between enantiomers and racemic mixtures su.ac.th.
The crystal structure of cis-3-carboxylic acid-1,2,3,4-tetrahydroharmane dihydrate, a putative ligand of the benzodiazepine receptor, revealed that the molecule crystallizes as a zwitterion with the unsaturated ring in a half-chair conformation, and hydrogen bonding plays a role in its molecular packing researchgate.net. This highlights how specific conformations and intermolecular interactions dictated by stereochemistry can be crucial for receptor binding.
Computational Approaches in SAR Analysis
Computational approaches have become indispensable tools in modern drug discovery, complementing experimental SAR studies by providing atomic-level insights into molecular interactions and predicting biological activities. For THβCs, these methods aid in understanding the structural requirements for activity and guiding the design of novel derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of activity for new, unsynthesized compounds.
2D and 3D QSAR Models: Both 2D and 3D QSAR studies have been extensively performed on THβC derivatives to explore structural necessities for various activities, including antitumor effects researchgate.netijpar.commdpi.com.
For anticancer activity, statistically significant 2D-QSAR models have been developed, with reported r² values around 0.726 and q² values around 0.654, indicating good predictive ability researchgate.net.
3D-QSAR models, such as those using k-Nearest Neighbor Molecular Field Analysis (kNN MFA) or CoMFA/CoMSIA, provide insights into the spatial requirements for activity, considering steric, electrostatic, and hydrophobic fields researchgate.netijpar.commdpi.comtandfonline.comnih.gov.
A highly predictive 3D-QSAR model for THβC-based ABCG2 inhibitors achieved an r² of 0.99 and q² of 0.92, determining the necessity of electrostatic, steric, and hydrophobic field effects for modulating bioactivity tandfonline.comnih.gov.
Pharmacophore Modeling: Ligand-based pharmacophore 3D-QSAR models have been developed to identify key binding features. For instance, a five-point pharmacophore hypothesis for β-carboline anticancer agents yielded a 3D-QSAR model with good statistical results (r² = 0.73, Qext² = 0.755) researchgate.net.
Insights from QSAR: These models have revealed that factors such as hydrogen count, specific indices (e.g., SaaaCE index for thiadiazole/oxadiazole groups), and the presence of bulky groups (e.g., naphthyl, 4-dimethylaminobenzyl, benzotriazole) at certain positions (e.g., R1, R2) can positively contribute to biological activity mdpi.com.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict the preferred orientation of a ligand (THβC derivative) when bound to a receptor protein and to study the dynamic behavior of the ligand-receptor complex.
Binding Mode Elucidation: Molecular docking studies have been performed to investigate the mode of interaction between THβC derivatives and the active sites of various target proteins.
For anticancer agents, docking studies have explored interactions with targets like DNA intercalate (PDB ID: 1D12), providing insights into binding orientations and crucial amino acid residues researchgate.net.
In studies targeting the kinesin spindle protein (Eg5), molecular docking and dynamics simulations demonstrated that specific THβC compounds (e.g., compounds 8 and 16) form stable complexes with Eg5 through multiple hydrogen bonds, indicating their potential as lead candidates for lung cancer therapy mdpi.comscilit.com.
Molecular modeling studies on antimalarial THβCs suggested that certain stereoisomers force the preferential adoption of a specific conformer that is active, and identified interactions with enzymes essential for parasite metabolism nih.govmdpi.com.
Docking studies have also been used to design N-substituted THβCs targeting Mu Opioid Receptors (MORs), assessing their affinity and stability within the binding pocket africaresearchconnects.com.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe conformational changes, binding stability, and the strength of interactions over time.
MD simulations have been used to validate the stability of THβC complexes with proteins like Eg5 mdpi.comscilit.com.
These simulations also contribute to understanding the interrelationship between the structure of THβC derivatives and the activity of target proteins mdpi.com.
For ABCG2 inhibitors, molecular dynamics simulations, alongside docking and QSAR, have been employed to understand the interactions and design new derivatives to reduce multidrug resistance in cancer cells tandfonline.comnih.gov.
Biological Roles and Mechanistic Implications of Thbetacs
Neurochemical and Neuromodulatory Functions
The influence of THbetaCs on the central nervous system is multifaceted, involving intricate interactions with neurotransmitter systems and the modulation of pathways that govern neuronal communication and adaptability.
Influence on Neurotransmitter Release and Reuptake
Research has illuminated the capacity of THbetaCs to modulate the synaptic availability of key neurotransmitters, primarily through their interaction with monoamine transporters. Studies have shown that THbetaCs can competitively inhibit the uptake of both serotonin (B10506) (5-HT) and dopamine (B1211576) (DA). This inhibition suggests a direct interaction with the serotonin transporter (SERT) and the dopamine transporter (DAT), leading to an increased concentration of these neurotransmitters in the synaptic cleft.
One notable derivative, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THbetaC), has been identified as a potent inhibitor of monoamine oxidase-A (MAO-A). By inhibiting this key enzyme responsible for the degradation of serotonin, 6-MeO-THbetaC effectively increases the brain concentration of 5-HT while decreasing the levels of its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA) researchgate.netnih.gov. This facilitation of serotonergic function is a cornerstone of its neurochemical effects.
Furthermore, investigations into halogenated derivatives of THbetaC have revealed their potential to impair dopamine metabolism, suggesting a broader influence on catecholaminergic pathways usm.my. The competitive nature of this compound's interaction with dopamine transporters has been demonstrated in rat striatal synaptosomes, further solidifying their role in modulating dopaminergic neurotransmission.
| This compound Derivative | Target | Mechanism of Action | Effect on Neurotransmitter Levels | Reference |
|---|---|---|---|---|
| 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THbetaC) | Monoamine Oxidase-A (MAO-A) | Inhibition | Increased Serotonin (5-HT) | researchgate.netnih.gov |
| Unsubstituted Tetrahydro-beta-carboline | Serotonin Transporter (SERT) | Competitive Inhibition of Uptake | Increased Synaptic Serotonin | researchgate.net |
| Unsubstituted Tetrahydro-beta-carboline | Dopamine Transporter (DAT) | Competitive Inhibition of Uptake | Increased Synaptic Dopamine | researchgate.net |
| Halogenated this compound Derivatives | Dopaminergic System | Impairment of Metabolism | Altered Dopamine Levels | usm.my |
Roles in Neuronal Plasticity and Signaling
Neuronal plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental to learning and memory. Emerging evidence suggests that THbetaCs may play a role in these processes by modulating key receptors and signaling pathways.
One significant finding is the ability of a this compound derivative, 1-benzyl-1,2,3,4-tetrahydro-β-carboline, to act as a channel blocker of the N-methyl-D-aspartate (NMDA) receptor nih.gov. NMDA receptors are critical for synaptic plasticity, particularly for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. By blocking the NMDA receptor channel, this this compound derivative can prevent excessive calcium influx that leads to glutamate-induced excitotoxicity, a process implicated in neuronal cell death in neurodegenerative diseases nih.gov.
The signaling cascades downstream of receptor activation are also potential targets for this compound activity. The cAMP response element-binding protein (CREB) is a transcription factor that plays a crucial role in mediating the long-term changes in gene expression required for neuronal plasticity and memory formation researchgate.netnih.gov. While direct modulation of CREB phosphorylation by THbetaCs has yet to be definitively established, their influence on upstream signaling molecules, such as those in the serotonergic and dopaminergic systems, suggests an indirect role in regulating CREB-mediated gene transcription. For instance, the inhibition of prostaglandin (B15479496) E2 synthesis by the this compound derivative TaClo has been suggested to play a role in synaptic plasticity mdpi.com.
Involvement in Experimental Neurological Models
To elucidate the physiological and pathological roles of THbetaCs, researchers have utilized various experimental models, ranging from in vivo rodent studies to in vitro neuronal cell cultures.
Studies in Rodent Models of Neurological Processes
A significant body of research on THbetaCs has been conducted using the DBA/2J mouse model of audiogenic seizures. These mice are genetically susceptible to seizures induced by loud sounds, providing a valuable tool for studying epilepsy and screening potential anticonvulsant compounds.
Studies have consistently demonstrated that 6-MeO-THbetaC attenuates audiogenic seizures in DBA/2J mice researchgate.net. The primary mechanism underlying this anticonvulsant effect is believed to be the facilitation of serotonergic function researchgate.net. By increasing brain serotonin levels through MAO-A inhibition, 6-MeO-THbetaC enhances inhibitory neurotransmission, thereby raising the seizure threshold. The dose-dependent and time-course effects of 6-MeO-THbetaC in blocking these seizures have been well-characterized, providing strong evidence for its in vivo neuroactivity researchgate.net.
Exploration in In Vitro Neuronal Systems
In vitro neuronal systems, such as cultured cell lines, offer a controlled environment to investigate the direct cellular and molecular effects of THbetaCs. The human neuroblastoma SH-SY5Y cell line and the rat pheochromocytoma PC12 cell line are commonly used models in these studies.
Research has shown that certain this compound derivatives can exhibit cytotoxic effects in SH-SY5Y cells, inducing apoptosis or programmed cell death ebsco.com. This cytotoxicity is often associated with the inhibition of mitochondrial complex I, leading to cellular stress mdpi.com. Conversely, other studies have highlighted the neuroprotective potential of THbetaCs. For instance, in PC12 cells, this compound derivatives have been shown to protect against neuronal damage induced by oxidative stress nih.govresearchgate.net. These protective effects are often linked to the modulation of mitochondrial function and the attenuation of apoptotic pathways.
| Cell Line | This compound Derivative | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| SH-SY5Y | TaClo | Cytotoxicity, Apoptosis | Inhibition of Mitochondrial Complex I | mdpi.com |
| PC12 | Various Derivatives | Neuroprotection | Modulation of Mitochondrial Function, Attenuation of Apoptosis | nih.govresearchgate.net |
Mechanistic Studies of Anti-Pathogenic Activities
Beyond their effects on the nervous system, THbetaCs have demonstrated a broad spectrum of anti-pathogenic activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.
The antibacterial action of some this compound derivatives is attributed to their ability to disrupt the cellular redox balance in bacteria, leading to oxidative stress and cell death.
In the realm of mycology, the antifungal mechanism of certain THbetaCs involves the disruption of the fungal cell membrane's integrity. For example, a this compound derivative with an eight-carbon linear chain has been shown to cause increased asymmetry and decomposition of the cell surface in Candida glabrata nih.gov.
The antiviral properties of THbetaCs have been demonstrated against a variety of viruses. The proposed mechanisms of action include the suppression of viral adsorption to host cells and the inhibition of viral replication processes researchgate.netresearchgate.net. For instance, 1-formyl-β-carboline derivatives have been found to inhibit Newcastle disease virus proliferation by interfering with its adsorption and entry into host cells researchgate.net.
Furthermore, β-carboline alkaloids, the parent compounds of THbetaCs, have shown significant antiparasitic activity. Against the malaria parasite Plasmodium falciparum, these compounds have been found to target multiple pathways essential for parasite survival, including isoprenoid biosynthesis and the function of heat shock proteins nih.gov. Studies on other parasites, such as Leishmania and Trypanosoma, suggest that β-carbolines may interfere with DNA replication or critical metabolic processes, although the precise molecular targets are still under active investigation nih.gov.
| Pathogen Type | Example Pathogen | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Bacteria | - | Disruption of redox system | - |
| Fungi | Candida glabrata | Disruption of cell membrane | nih.gov |
| Viruses | Newcastle Disease Virus | Inhibition of viral adsorption and replication | researchgate.netresearchgate.net |
| Parasites | Plasmodium falciparum | Inhibition of isoprenoid synthesis, targeting of heat shock proteins | nih.gov |
| Parasites | Leishmania, Trypanosoma | Interference with DNA replication and metabolic processes | nih.gov |
Antiviral Properties and Mechanisms
Tetrahydro-β-carbolines (THβCs) have demonstrated a range of antiviral activities against several types of viruses. Research has shown that certain natural and synthetic THβCs are effective against both RNA and DNA viruses.
Early studies identified antiviral properties in eudistomins, a class of β-carboline alkaloids isolated from the Caribbean tunicate Eudistoma olivaceum. Specifically, eudistomins C, E, K, and others have shown in vitro activity against Herpes simplex virus-1 (HSV-1). nih.gov Further investigations revealed that eudistomin K is also active against the polio vaccine type-1 virus, while eudistomins C and E show efficacy against RNA viruses such as Coxsackie A-21 and equine rhinovirus. nih.gov Synthetic analogs, like (-)-debromoeudistomin K, have been tested and reported to have significant antiviral effects on influenza A and B viruses in Madin-Darby canine kidney (MDCK) cells. nih.gov
More recent research has focused on the activity of THβC alkaloids and their derivatives against plant viruses, such as the Tobacco Mosaic Virus (TMV). Studies have shown that certain THβCs, including tetrahydroharmane, exhibit higher anti-TMV activity than the commercial antiviral agent Ribavirin, both in vitro and in vivo. nih.gov The antiviral action of these compounds includes inactivation, curative, and protective effects against the virus. nih.govresearchgate.net The mechanism of action for some β-carboline alkaloids against influenza A/H5N1 has been suggested to involve interference with viral replication or direct virucidal effects. researchgate.net Unlike some antiviral agents that block viral attachment or penetration, the antiviral effect of at least one β-carboline dimer was found to be exerted during later stages of the viral infection process. researchgate.net
Summary of Antiviral Studies on this compound Derivatives
| This compound Compound/Derivative | Target Virus | Key Findings | Reference |
|---|---|---|---|
| Eudistomins (C, E, K) | Herpes simplex virus-1 (HSV-1), Polio vaccine type-1, Coxsackie A-21, Equine rhinovirus | Demonstrated in vitro activity against a range of DNA and RNA viruses. | nih.gov |
| (-)-Debromoeudistomin K | Influenza A and B | Showed significant antiviral activity in MDCK cells. | nih.gov |
| Tetrahydroharmane | Tobacco Mosaic Virus (TMV) | Exhibited higher inactivation, curative, and protection activities (64.2%, 57.2%, and 59.5% respectively at 500 μg/mL) compared to Ribavirin. | nih.govresearchgate.net |
| Harmalan | Tobacco Mosaic Virus (TMV) | Showed significant inactivation, curative, and protection activities (62.3%, 55.1%, and 60.3% at 500 μg/mL). | nih.gov |
Antifungal Actions and Targets
The antifungal potential of tetrahydro-β-carbolines has been investigated against a variety of fungal species, including significant plant pathogens. nih.govmdpi.com Research indicates that the structure of THβC derivatives, particularly the substitutions at the C1 position and the piperidine (B6355638) nitrogen, plays a crucial role in their antifungal efficacy. nih.govmdpi.com
A series of synthesized THβC derivatives have been screened for activity against phytopathogenic fungi of rice, such as Bipolaris oryzae, Curvularia lunata, Fusarium semitectum, and Fusarium fujikuroi. nih.govmdpi.com In these studies, N-substituted THβCs were found to be active against all tested fungi. nih.govmdpi.com The compound 2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole displayed particularly potent antifungal activity, with a minimum inhibitory concentration (MIC) of 0.1 μg/mL. nih.govmdpi.com
Other studies have focused on acylhydrazone β-carboline analogues, which have shown promising, broad-spectrum antifungal activity, in some cases exceeding that of the commercial pesticide hymexazol. mdpi.com These compounds were effective against fungi like Valsa mali, Fusarium oxysporum, Fusarium graminearum, and Fusarium solani. mdpi.com The mechanism of action for some THβCs involves disruption of the fungal cell membrane. nih.govmdpi.com For example, a THβC derivative with an eight-carbon chain at the C1 position demonstrated in vitro activity against Candida glabrata by causing increased asymmetry and decomposition of the cell surface, leading to membrane disruption. nih.govmdpi.com
Antifungal Activity of Selected this compound Derivatives
| This compound Derivative | Target Fungi | Observed Activity/Mechanism | Reference |
|---|---|---|---|
| 2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | Bipolaris oryzae, Curvularia lunata, Fusarium semitectum, Fusarium fujikuroi | Potent activity with a Minimum Inhibitory Concentration (MIC) of 0.1 μg/mL. | nih.govmdpi.com |
| (1R,3S)-methyl 1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | Candida glabrata | Disruption of the fungal cell membrane through increased asymmetry and decomposition of the cell surface. | nih.govmdpi.com |
| Acylhydrazone β-carboline analogues (e.g., compound 9n) | Valsa mali, Fusarium oxysporum, Fusarium graminearum, Fusarium solani | Broad-spectrum activity, with inhibition rates for compound 9n against four tested fungi ranging from 54.9% to 67.0%. | mdpi.com |
| Various N-substituted THβCs | Plant pathogenic fungi | The substituent at the piperidine nitrogen was found to be important for enhancing antifungal activity. | nih.govmdpi.com |
Studies on Antiparasitic Effects
The 1,2,3,4-tetrahydro-β-carboline (THβC) scaffold is recognized as a privileged structure in the development of new antiparasitic agents, particularly antimalarials. nih.gov The emergence of drug-resistant parasites, such as Plasmodium falciparum, has intensified the search for novel compounds, with THβCs being a significant area of focus. nih.gov
Numerous studies have involved the synthesis of new THβC derivatives and their subsequent screening for in vitro antiplasmodial activity against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov These studies have identified several promising compounds with high activity and selectivity, and a lack of cytotoxicity to human cells. nih.gov For instance, one study identified N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide as a highly promising compound. nih.gov Another series of THβC derivatives showed in vitro anti-plasmodium activity against the W2 strain with IC50 values in the range of 0.51 to 1.82 μM. nih.gov
The proposed mechanism of action for the antimalarial effects of THβCs involves a multi-targeting approach. nih.gov Molecular docking studies suggest that these compounds may interact with and inhibit multiple enzymes that are essential for the parasite's metabolism. nih.gov One key pathway targeted by β-carboline derivatives in P. falciparum involves the degradation of hemoglobin into hemozoin. nih.gov Other potential targets include enzymes in the methylerythritol phosphate (B84403) (MEP) pathway, which is crucial for isoprenoid biosynthesis in the parasite. nih.gov Beyond malaria, novel 1,2-disubstituted THβCs have also shown potent and selective suppression of Leishmania amastigotes, with activity comparable to the drug amphotericin B. researchgate.net
Summary of Antiparasitic Studies on this compound Derivatives
| This compound Derivative | Target Parasite | Key Findings and Mechanism | Reference |
|---|---|---|---|
| N-(3,3-dimethylbutyl)-1-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide | Plasmodium falciparum (chloroquine-sensitive and -resistant strains) | High antiplasmodial activity and selectivity with no cytotoxicity. In silico studies suggest interaction with enzymes vital for parasite metabolism. | nih.gov |
| Various C1-C3 substituted THβCs | Plasmodium falciparum (W2 strain) | In vitro IC50 values ranged from 0.51 to 1.82 μM. | nih.gov |
| (1R,3S) configuration THβC derivative (Compound 15) | Plasmodium falciparum (asexual blood stages) | Potent activity with an IC50 value of 0.250 ± 0.070 μM. | nih.gov |
| 1,2-disubstituted THβCs (Compounds 17 and 18) | Leishmania amastigotes | Demonstrated selective and strong suppression with IC50 values of 0.67 and 0.87 mM, respectively. | researchgate.net |
Advanced Analytical Methodologies for Thbetac Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental analytical technique for separating individual components from a mixture. wikipedia.org For THbetaC research, various forms of chromatography are employed to isolate the target analytes from complex biological or food samples, allowing for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and other β-carboline alkaloids. It is particularly well-suited for compounds that are non-volatile or thermally sensitive. The separation is achieved by pumping a solvent mixture (mobile phase) through a column packed with a solid adsorbent material (stationary phase). thermofisher.cn Reversed-phase HPLC, typically using a C18 column, is commonly employed for the separation of β-carbolines. nih.gov
Diverse detection modes can be coupled with HPLC to enhance selectivity and sensitivity.
UV-Vis Detection: Many β-carboline alkaloids exhibit strong ultraviolet (UV) absorbance, making UV-Vis detectors a straightforward choice for quantification. researchgate.net The selection of a specific wavelength is critical for maximizing sensitivity and minimizing interference.
Fluorescence Detection (FLD): The aromatic, conjugated ring system of β-carbolines often imparts native fluorescence, which can be exploited for highly sensitive and selective detection with an FLD.
Electrochemical Detection (ED): This mode offers high sensitivity for electroactive compounds. Methods using glassy carbon electrodes modified with carbon nanotubes have been developed for the sensitive quantification of β-carboline alkaloids in food and beverage samples. nih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and offers structural information, confirming the identity of the separated compounds. nih.gov
Table 1: Example HPLC-UV Parameters for β-Carboline Alkaloid Analysis The data in this table is illustrative and compiled from typical methodologies.
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid) | Elutes compounds with varying polarities. |
| Flow Rate | 0.2 - 1.0 mL/min | Controls the speed of separation and resolution. |
| Detection | UV Detector | Quantifies analytes based on light absorbance. |
| Wavelength | 230-254 nm and 330-380 nm | Corresponds to absorbance maxima for β-carbolines. researchgate.net |
| Injection Vol. | 10 - 20 µL | Volume of sample introduced for analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for volatile and thermally stable compounds. Since many this compound derivatives, especially those with carboxylic acid or hydroxyl groups, are not sufficiently volatile for direct GC analysis, a chemical modification step known as derivatization is often required. mdpi.com
Derivatization involves reacting the analyte with a reagent to replace active hydrogen atoms (e.g., on -OH, -NH, -COOH groups) with less polar, non-reactive groups, thereby increasing the analyte's volatility and thermal stability. youtube.comsigmaaldrich.com For this compound-3-carboxylic acids, a common approach is the formation of N-methoxycarbonyl methyl ester derivatives, which can then be readily analyzed by GC-MS. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum or "fingerprint" for each compound. libretexts.org The fragmentation pattern of 1-alkyl-1,2,3,4-tetrahydro-β-carbolines often involves a characteristic rearrangement to expel an alkylamino radical. researchgate.net
Table 2: Typical GC-MS Parameters for Derivatized this compound Analysis The data in this table is illustrative and based on established methods for related compounds.
| Parameter | Condition | Purpose |
|---|---|---|
| Derivatization | N-methoxycarbonyl methyl ester formation | Increases volatility of carboxylic acid-containing THbetaCs. nih.gov |
| Column | Fused silica capillary (e.g., DB-5, 30 m x 0.25 mm) | Separates volatile compounds based on boiling point and polarity. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | Optimizes separation of compounds with different volatilities. |
| Ionization Mode | Electron Impact (EI, 70 eV) | Fragments the analyte to produce a characteristic mass spectrum. |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Provides either a full spectrum for identification or monitors specific ions for quantification. |
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UHPLC systems achieve much higher separation efficiency, leading to better resolution, increased sensitivity, and significantly faster analysis times. nih.govmdpi.com These systems operate at much higher pressures to force the mobile phase through the densely packed columns.
The application of UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is particularly powerful for the analysis of this compound and its metabolites in complex biological matrices like plasma. nih.gov The enhanced speed and resolution allow for high-throughput screening and the ability to resolve closely related isomers or metabolites that might co-elute in a standard HPLC system. Studies have successfully used UHPLC-MS to identify and quantify various β-carboline alkaloids in food products like passionfruit. scielo.br
Table 3: Comparison of HPLC and UHPLC for this compound Analysis
For exceptionally complex samples containing numerous alkaloids with similar chemical properties, one-dimensional chromatography may be insufficient to achieve complete separation. In such cases, two-dimensional (2D) chromatography offers vastly superior resolving power. youtube.com This technique involves coupling two independent separation columns, often with different separation mechanisms (orthogonality), in a single analysis. nih.gov
In a typical 2D-LC setup, the sample is first separated on a primary column. Selected fractions (heart-cutting) or the entire eluent (comprehensive) is then transferred to a second, different column for further separation. nih.gov This approach has been successfully developed for the analysis of complex alkaloid fractions, demonstrating high orthogonality and the ability to detect hundreds of individual peaks that would otherwise remain unresolved. nih.govbohrium.com While specific applications to this compound are emerging, the principles have been proven for other complex alkaloid mixtures, such as those in honey, demonstrating its high sensitivity and utility. nih.govresearchgate.net
Mass Spectrometry-Based Characterization and Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the identity of analytes like this compound by providing precise molecular weight information and structural data through fragmentation analysis. wikipedia.org
Electrospray Ionization (ESI) is a soft ionization technique that is ideally suited for coupling with liquid chromatography (LC-MS). nih.gov It generates gas-phase ions directly from a liquid solution with minimal fragmentation, making it perfect for determining the molecular weight of thermally labile or non-volatile compounds like this compound. nih.gov
In ESI, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. For this compound, ESI typically produces a protonated molecule [M+H]⁺ in the positive ion mode.
By coupling ESI with tandem mass spectrometry (MS/MS), one can gain detailed structural information. The [M+H]⁺ ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a roadmap of the molecule's structure, allowing for unambiguous identification. nih.gov This technique is sensitive enough to detect this compound derivatives at ng/mL to µg/mL concentrations in food samples, often without requiring extensive sample preparation. nih.gov
Table 4: Expected Ions for this compound in ESI-MS Based on a molecular weight of 172.22 g/mol for the parent compound.
| Analyte | Formula | Exact Mass | Ion Species | Expected m/z |
|---|---|---|---|---|
| This compound | C₁₁H₁₂N₂ | 172.1000 | [M+H]⁺ | 173.1073 |
| This compound | C₁₁H₁₂N₂ | 172.1000 | [M+Na]⁺ | 195.0893 |
| This compound | C₁₁H₁₂N₂ | 172.1000 | [2M+H]⁺ | 345.2073 |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of THbetaCs. nih.gov This method, often coupled with high-performance chromatographic systems, provides high selectivity and specificity for identifying these alkaloids. researchgate.net The process involves multiple stages of mass analysis, where precursor ions corresponding to the protonated this compound molecules ([M+H]+) are first selected and then fragmented through collision-induced dissociation. nih.gov The resulting product ions create a unique fragmentation pattern, or "fingerprint," that is characteristic of the specific this compound structure, enabling definitive identification even at trace levels. nih.gov
This technique has been successfully applied to characterize various this compound derivatives and reaction products. For instance, HPLC-MS/MS analysis was used to identify nitroso derivatives of THbetaCs and their subsequent products, such as dihydro-beta-carbolines. nih.gov The characteristic product ion spectra obtained through MS/MS validate the identity of these compounds. nih.gov Furthermore, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is employed to characterize the mass fragmentation patterns of newly synthesized this compound derivatives. researchgate.net High-resolution tandem mass spectrometry (HR-MS/MS) is particularly valuable for analyzing crude extracts, such as spider venom, to elucidate the structures of low molecular mass compounds like THbetaCs. researchgate.netresearchgate.net
Table 1: Applications of Tandem Mass Spectrometry in this compound Analysis
| Analytical Approach | Application | Key Findings | Reference(s) |
|---|---|---|---|
| HPLC-MS/MS | Identification of THbetaCs and their reaction products | Confirmed the formation of dihydro-β-carbolines from nitroso-precursors. | nih.gov |
| ESI-MS/MS | Characterization of new this compound derivatives | Elucidated mass fragmentation patterns for structural confirmation. | researchgate.net |
| UHPLC-HR-ESI-MS/MS | Analysis of complex biological samples | Enabled structural elucidation of this compound toxins in crude spider venom. | researchgate.netresearchgate.net |
Atmospheric Pressure Chemical Ionization (APCI) Techniques
Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique frequently used in conjunction with mass spectrometry for the analysis of THbetaCs. nih.govresearchgate.net It is considered a "soft" ionization method that is particularly effective for semi-polar compounds. In this compound analysis, APCI is used to generate protonated molecules, denoted as [M+H]+. nih.gov This process imparts less energy to the analyte compared to harder ionization techniques, thus minimizing fragmentation during ionization and preserving the molecular ion for subsequent mass analysis. nih.gov The ability of APCI to easily produce these protonated molecules makes it a valuable tool in liquid chromatography-mass spectrometry (LC-MS) systems for this compound detection. researchgate.net The technique has been utilized in the analysis of crude plant extracts to detect this compound alkaloids. researchgate.net
Electromigration Techniques
Electromigration techniques, which separate ions based on their movement in an electric field, offer alternative methods for the analysis of complex mixtures containing compounds like THbetaCs.
Capillary Electrophoresis (CE) in this compound Profiling
Capillary Electrophoresis (CE) is a high-resolution separation technique with potential applications in the profiling of THbetaCs. While direct studies on this compound profiling using CE are not extensively detailed, the technique's proven effectiveness for other classes of compounds, including drugs of abuse and benzodiazepines, demonstrates its suitability for such analyses. researchgate.net A portable CE instrument coupled with a deep ultra-violet fluorescence detector has been developed for analyzing drugs of abuse in oral fluid, showcasing the method's utility for complex biological samples. researchgate.net Another related method, electrokinetic micellar chromatography, has also been shown to be capable of analyzing benzodiazepines in urine. researchgate.net These applications suggest that CE can be a valuable tool for the separation and profiling of this compound alkaloids, offering high efficiency and minimal sample consumption.
Sample Preparation and Enrichment Strategies
Effective sample preparation is a critical step to isolate THbetaCs from their matrix and remove interfering substances prior to analysis. This ensures reliable and accurate quantification and identification.
Solid Phase Extraction (SPE) and Microextraction Techniques
Solid Phase Extraction (SPE) is a widely used and effective method for the isolation and cleanup of THbetaCs from diverse and complex matrices such as foods and beverages. nih.govresearchgate.netresearchgate.net The technique is often considered superior to liquid-liquid extraction for its efficiency and selectivity. nih.gov Various SPE sorbents are employed, with reversed-phase (C18) and cation-exchange mechanisms being common. nih.govresearchgate.net
Strong cation-exchange columns, such as those with benzenesulfonic acid or propylsulfonic acid-derivatized silica, are frequently utilized. researchgate.netacs.orgacs.org The general procedure involves homogenizing the sample in an acidic solution, loading the supernatant onto a conditioned SPE column, washing the column to remove impurities, and finally eluting the purified THbetaCs. acs.orgnih.govcsic.es This methodology has been successfully applied to isolate a range of THbetaCs, including tetrahydro-β-carboline-3-carboxylic acids (THCA) and 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), from food products. researchgate.net
Table 2: Solid Phase Extraction (SPE) Methods for this compound Isolation
| Sorbent Type | Sample Matrix | Target Analytes | Reference(s) |
|---|---|---|---|
| Propylsulfonic acid-derivatized silica | Foods (e.g., tomato, onion, honey) | α-dicarbonyl-derived β-carbolines | acs.orgnih.gov |
| Propylsulfonic acid-derivatized silica | Foods (e.g., tomato concentrate, soy sauce) | Perlolyrine (a β-carboline) | acs.org |
| Benzenesulfonic acid cation-exchange | Foods and beverages | THCA and MTCA | researchgate.net |
Liquid-Liquid Extraction Methodologies
Liquid-Liquid Extraction (LLE) is a fundamental and established technique used for the isolation and purification of THbetaCs. nih.govresearchgate.netresearchgate.net This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. LLE is often employed as a pretreatment step to clean up samples and remove interfering compounds, thereby improving the sensitivity of subsequent analytical methods. researchgate.net For example, LLE has been used to pretreat biological samples like plasma before further analysis. researchgate.net The choice of solvent and the pH of the aqueous phase are critical parameters. In one application, dichloromethane was used at an alkaline pH to extract β-carboline derivatives from a reaction mixture. acs.org Similarly, n-pentane has been utilized for the LLE of related indole (B1671886) alkaloids from plasma. science.gov
Bioanalytical Applications of this compound Quantification
The quantitative analysis of 1,2,3,4-tetrahydro-β-carboline (this compound) and its derivatives in biological matrices is crucial for understanding their distribution, metabolism, and potential physiological roles. Given the complexity of biological samples—such as plasma, urine, tissue homogenates, and even foodstuffs—highly sensitive and selective analytical methods are required to accurately measure these compounds, which are often present at trace levels. mdpi.comyoutube.com The primary bioanalytical applications revolve around chromatography coupled with advanced detection techniques.
Methodologies for the quantification of THbetaCs typically involve sophisticated instrumentation capable of separating the analyte from interfering substances within the matrix and providing precise measurement. rsc.org The most prominent techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often paired with Mass Spectrometry (MS). nih.goveuropeanpharmaceuticalreview.com
Chromatographic Techniques
High-Performance Liquid Chromatography, particularly Reversed-Phase HPLC (RP-HPLC), is a cornerstone for the analysis of THbetaCs. nih.gov This technique separates compounds based on their polarity. When coupled with fluorescence detection, RP-HPLC offers excellent selectivity and sensitivity for quantifying THbetaCs. nih.gov For even greater specificity and sensitivity, HPLC is frequently connected to a mass spectrometer, a technique known as LC-MS. rsc.org The use of tandem mass spectrometry (LC-MS/MS) has become a method of choice for many bioanalytical applications, as it provides robust and reliable quantification by monitoring specific mass transitions of the target analyte. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the identification and quantification of THbetaCs in biological samples. nih.gov For GC analysis, this compound derivatives may require a chemical derivatization step to increase their volatility and thermal stability. nih.gov For instance, derivatization with reagents like methyl chloroformate allows for the successful analysis of certain this compound-3-carboxylic acids. nih.gov
Sample Preparation
Before instrumental analysis, biological samples must undergo a preparation process to isolate THbetaCs and remove interfering components like proteins and lipids. mdpi.comyoutube.com Common sample preparation procedures include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.gov These extraction techniques help to concentrate the analyte and clean up the sample, which is essential for achieving accurate and reproducible results, especially when dealing with the complex composition of biological matrices. mdpi.comnih.gov
Applications in Various Matrices
The bioanalytical methods developed for this compound have been applied to a range of biological samples. For example, GC-MS has been used to identify and quantify this compound, 2-methyl-1,2,3,4-tetrahydro-β-carboline, and 6-methoxy-1,2,3,4-tetrahydro-β-carboline in rat brain and adrenal gland tissues. nih.gov Furthermore, these analytical approaches have confirmed the presence of various tetrahydro-β-carboline-3-carboxylic acids in commercial foods and beverages, such as beer, wine, soy sauce, and toasted bread, suggesting their potential uptake through daily dietary consumption. nih.gov The ability to quantify these compounds in different matrices is fundamental to exploring their biological significance. nih.gov
The following tables summarize the application of these advanced analytical methodologies in this compound research.
Table 1: Chromatographic Methods for this compound Quantification This table is interactive. You can sort and filter the data by clicking on the headers.
| Analytical Technique | Detector | Common Application | Key Advantages |
|---|---|---|---|
| RP-HPLC | Fluorescence | Quantification in various food and biological samples | Good selectivity and sensitivity nih.gov |
| LC-MS/MS | Tandem Mass Spectrometer | Quantitative analysis in complex biological matrices like plasma and tissue researchgate.netnih.gov | High sensitivity, high specificity, structural confirmation rsc.orgnih.gov |
Table 2: Research Findings on this compound in Biological Samples This table is interactive. You can sort and filter the data by clicking on the headers.
| This compound Derivative | Biological Matrix | Analytical Method | Finding |
|---|---|---|---|
| 1,2,3,4-Tetrahydro-β-carboline | Rat Brain & Adrenal Gland | GC-MS | Confirmed as an in vivo constituent nih.gov |
| 2-Methyl-1,2,3,4-tetrahydro-β-carboline | Rat Brain & Adrenal Gland | GC-MS | Identified as an in vivo constituent nih.gov |
| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline | Rat Brain & Adrenal Gland | GC-MS | Detected as an in vivo constituent nih.gov |
| 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid (THCA) | Toasted Bread, Beer, Wine, Soy Sauce | GC-MS | Presence confirmed in various foodstuffs nih.gov |
Future Perspectives and Emerging Research Avenues
Integration of Omics Technologies in THbetaC Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unraveling the complex biological interactions of this compound. The integration of these high-throughput methods is poised to revolutionize our understanding of how this compound and its derivatives exert their effects, moving from a single-target to a network-based perspective.
Genomic and Transcriptomic Approaches: Genomic studies can help identify genetic predispositions that influence individual responses to this compound compounds. Furthermore, transcriptomics, the study of the complete set of RNA transcripts, can reveal how this compound derivatives modulate gene expression. For instance, analysis of differentially expressed genes in cancer cells treated with β-carboline compounds has shown significant enrichment in pathways related to cell cycle, apoptosis, and signal transduction, providing a broader view of their anticancer mechanisms. The application of these integrated omics technologies is becoming crucial for elucidating the complex molecular changes and identifying novel biomarkers and therapeutic targets in various diseases.
Proteomics and Metabolomics: Proteomics enables the large-scale study of proteins, offering direct insight into the functional consequences of this compound activity. A proteomic investigation into a novel β-carboline derivative demonstrated its ability to down-regulate key proteins involved in glioma aggressiveness, such as HspB1, BTF3, and cofilin illinois.edu. Metabolomics, the comprehensive analysis of metabolites in a biological system, can map the metabolic perturbations induced by this compound. By combining metabolomics with transcriptomics, researchers can build a more complete picture of the compound's impact on cellular pathways, as has been successfully applied in cancer research to uncover dysregulated networks and potential biomarkers contagionlive.comexlibrisgroup.com. This integrated approach is vital for understanding the holistic effects of this compound on cellular metabolism and function.
Table 1: Application of Omics Technologies in β-Carboline Research
| Omics Technology | Application Area | Key Findings/Potential |
|---|---|---|
| Proteomics | Glioma Research | Identified downregulation of proteins associated with tumor aggressiveness (e.g., HspB1, BTF3) by a β-carboline derivative illinois.edu. |
| Transcriptomics | Cancer Pathogenesis | Revealed that β-carboline treatment affects the expression of genes involved in critical cancer-related pathways like cell cycle and HIF-1 signaling cancer.gov. |
| Metabolomics | Biomarker Discovery | Used to identify differential metabolites in disease states, offering a pathway to discover biomarkers for diagnosis and treatment response contagionlive.com. |
| Integrated Omics | Systems Biology | Combining transcriptomics and metabolomics provides a comprehensive view of metabolic pathway dysregulation in diseases like cancer, a strategy applicable to this compound research contagionlive.comexlibrisgroup.com. |
Development of Advanced Computational Models for this compound Interactions
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries, prediction of biological activity, and elucidation of molecular interactions. For this compound research, these in silico methods are accelerating the design of new derivatives with enhanced potency and selectivity.
Molecular Docking and Dynamics: Molecular docking simulations are widely used to predict the binding orientation and affinity of this compound derivatives to specific protein targets. Studies have successfully used this technique to model the interaction of this compound compounds with targets such as the mitotic kinesin Eg5 protein in lung cancer cells, enzymes in Plasmodium falciparum for antimalarial drug design, and receptors implicated in Parkinson's disease like Alpha-synuclein and Dopa decarboxylase illinois.educontagionlive.comcancer.govhilarispublisher.com. These models reveal crucial interactions, such as hydrogen bonds and pi-alkyl interactions, that stabilize the ligand-protein complex illinois.edu. Following docking, molecular dynamics (MD) simulations can provide a deeper understanding of the stability and conformational changes of the complex over time, validating the initial docking predictions illinois.eduhilarispublisher.com.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are instrumental in understanding the relationship between the chemical structure of this compound derivatives and their biological activity. By building models based on a series of compounds with known activities, researchers can identify the key steric, electrostatic, and hydrophobic features that govern their potency tib.euyoutube.com. These models have been successfully applied to design novel this compound-based inhibitors of the ABCG2 protein, a key player in multidrug resistance in breast cancer tib.euyoutube.com. The insights gained from QSAR facilitate the rational design of new compounds with improved therapeutic profiles.
Table 2: Computational Modeling in this compound Derivative Drug Discovery
| Computational Method | Target/Application | Key Insights |
|---|---|---|
| Molecular Docking | Anticancer (Eg5 protein) | Identified stable binding complexes and key hydrogen bond interactions, guiding the design of potent inhibitors illinois.eduhilarispublisher.com. |
| Molecular Docking | Antimalarial (P. falciparum enzymes) | Assessed the potential action of newly synthesized this compound derivatives against essential parasite enzymes cancer.gov. |
| Molecular Dynamics | Anticancer (Eg5 protein) | Validated the stability of docked this compound derivatives within the protein's binding site over time illinois.eduhilarispublisher.com. |
| 3D-QSAR | Multidrug Resistance (ABCG2) | Determined the electrostatic, steric, and hydrophobic field effects necessary to modulate bioactivity and design new potent inhibitors tib.euyoutube.com. |
| In Silico ADMET | Neurodegenerative Disease | Evaluated the pharmacokinetic and toxicological profiles of this compound derivatives to identify candidates with favorable drug-like properties for CNS applications contagionlive.com. |
Exploration of Novel Biological Roles and Mechanistic Insights
While the antitumor and antimicrobial activities of THbetaCs are well-documented, ongoing research is uncovering novel biological roles and mechanisms of action that expand their therapeutic potential into new domains.
Inhibition of Novel Signaling Pathways: A significant emerging area is the targeting of specific cell signaling pathways. Researchers have identified this compound derivatives that act as potent inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, a pivotal oncogenic pathway in advanced cancers cancer.govmdpi.com. By inhibiting this cascade, these compounds can suppress tumor cell proliferation and migration, offering a new strategy for treating lung and breast cancer cancer.govmdpi.com. This represents a shift from broad cytotoxicity to targeted interference with cancer-promoting signals.
Antifungal and Neuropharmacological Mechanisms: The antifungal activity of certain this compound derivatives has been linked to a specific mechanism: the disruption of fungal cell membranes. This mode of action, which involves increasing the asymmetry and decomposition of the cell surface, provides a clear direction for developing new agricultural or clinical antifungal agents northwestern.edu. In neuropharmacology, the endogenous neurotoxin 1-trichloromethyl-1,2,3,4-tetrahydro-β-carboline (TaClo), structurally related to this compound, has been shown to inhibit mitochondrial complex I, alter cell cycle progression in neuroblastoma cells, and induce autophagy, linking it to the etiology of Parkinson's disease tib.eu. Conversely, other derivatives like 6-methoxy-tetrahydro-β-carboline (Pinoline) exhibit antioxidant properties and may promote neurogenesis, highlighting the diverse and sometimes opposing roles of these compounds in the nervous system nih.gov.
Table 3: Novel Biological Activities and Mechanisms of this compound Derivatives
| Biological Activity | Proposed Mechanism of Action | Therapeutic Area |
|---|---|---|
| Antitumor Growth & Metastasis | Inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway cancer.govmdpi.com. | Oncology |
| Antifungal | Disruption of fungal cell membranes, leading to increased asymmetry and decomposition northwestern.edu. | Agriculture, Infectious Disease |
| Neurotoxicity | Inhibition of mitochondrial complex I, alteration of cell cycle, induction of autophagy tib.eu. | Neurodegeneration Research |
| Neuroprotection | Antioxidant activity, free radical scavenging, potential for promoting neurogenesis nih.gov. | Neuroprotection Research |
| Antiviral | Activity against Herpes simplex virus-1 (HSV-1) and various RNA viruses illinois.edu. | Infectious Disease |
Strategic Approaches for Identifying Research Gaps and Under-Explored Areas
The vast chemical space and diverse biological activities of THbetaCs mean that numerous avenues remain unexplored. A strategic approach is necessary to efficiently identify and prioritize research gaps.
Systematic Scoping Reviews and Meta-Analyses: A primary strategy is to conduct comprehensive reviews of existing literature to map the current landscape of this compound research. This involves cataloging known derivatives, their tested biological activities, and their elucidated mechanisms of action. Such reviews can systematically identify therapeutic areas (e.g., inflammatory disorders, metabolic diseases) where THbetaCs have received little attention compared to the extensive research in oncology and microbiology hilarispublisher.comnorthwestern.edubohrium.com.
Target-Based Computational Screening: Leveraging the advanced computational models discussed previously, large virtual libraries of novel this compound derivatives can be screened against a wide array of validated and novel biological targets. This in silico approach can generate new hypotheses and prioritize synthetic efforts toward unexplored protein families or signaling pathways, such as targeting mu-opioid receptors for pain management taylorfrancis.comnih.gov.
Exploration of Chemical Diversity: Much of the existing research focuses on substitutions at the C1 and N2 positions of the this compound scaffold. A strategic approach would involve systematically exploring the chemical space by modifying other positions on the tricyclic ring system. This could unlock novel structure-activity relationships and lead to compounds with entirely new pharmacological profiles nih.gov.
Deep Mechanistic Investigations: For many reported activities of this compound derivatives, the precise molecular mechanism remains unclear. A key research gap lies in moving beyond phenotypic screening (e.g., cell death) to detailed mechanistic studies. Investigating downstream signaling events, identifying direct binding partners, and understanding off-target effects are crucial for translating promising hits into viable drug candidates.
Collaborative and Interdisciplinary Research Frameworks for this compound Studies
The complexity of natural product research, from discovery to clinical application, necessitates a collaborative and interdisciplinary approach. Advancing this compound research will require breaking down traditional silos between different scientific disciplines.
Academia-Industry Partnerships: Collaborations between academic laboratories, which often excel in fundamental discovery and mechanistic studies, and industrial partners with expertise in high-throughput screening, medicinal chemistry optimization, and clinical development are crucial. Initiatives like the National Cancer Institute's Natural Products Branch, which provides prefractionated natural product libraries to screening centers, serve as a model for how public institutions can facilitate such collaborations cancer.gov.
International and Cross-Disciplinary Consortia: Global challenges like antimicrobial resistance and cancer require global solutions. International collaborations, such as the USA-Kenya project for natural product drug discovery, bring together diverse expertise and access to unique biodiversity hilarispublisher.com. A successful framework for this compound research would involve a consortium of synthetic chemists, pharmacologists, computational biologists, and clinicians. Such a framework fosters the integration of knowledge, from understanding the biosynthesis of alkaloids in plants to evaluating their therapeutic efficacy in patients tib.euresearchgate.net.
Open Science and Data Sharing Platforms: The establishment of open-access databases for this compound compounds, including their synthetic routes, spectral data, and bioactivity profiles, would prevent the duplication of efforts and accelerate discovery. Integrating genomic, proteomic, and metabolomic data into these platforms would create a powerful resource for the entire research community, enabling new connections to be drawn between chemical structures and biological responses northwestern.edu. This type of collaborative environment is seen as essential for the future of alkaloid research nih.gov.
Q & A
Basic Research Questions
Q. What are the foundational structural characteristics of THbetaC that inform its biochemical activity, and how can these be experimentally validated?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, X-ray crystallography) to resolve molecular structure, focusing on functional groups and stereochemistry. Computational modeling (e.g., molecular docking) can predict interaction sites with biological targets. Validate hypotheses through in vitro binding assays and dose-response experiments to quantify activity .
Q. How should researchers conduct systematic reviews to identify gaps in this compound literature?
- Methodological Answer : Use academic databases (PubMed, Scopus) with keywords like "this compound synthesis," "mechanism of action," and "biological targets." Apply inclusion/exclusion criteria to filter studies by relevance (e.g., peer-reviewed articles from 2015–2025). Tools like PRISMA can map trends and highlight understudied areas, such as long-term toxicity or cross-species efficacy .
Q. What statistical approaches are robust for analyzing this compound dose-response relationships in preclinical studies?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are ideal for quantifying efficacy and potency. Pair these with ANOVA to compare treatment groups, ensuring controls for batch variability and confounding factors like solvent effects. Validate assumptions using residual plots and goodness-of-fit tests .
Advanced Research Questions
Q. How can experimental designs be optimized to assess this compound’s efficacy across diverse physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Use a factorial design to test combinations of variables (e.g., pH 5.0–7.4, 25–37°C). Employ in vitro models (cell lines with varying membrane permeability) and in vivo models (e.g., zebrafish for rapid screening). Include kinetic assays to monitor time-dependent effects and LC-MS for metabolite profiling .
Q. What strategies resolve contradictions in reported mechanisms of this compound’s action (e.g., conflicting binding affinities)?
- Methodological Answer : Replicate studies using standardized protocols (e.g., uniform buffer systems, cell lines). Perform meta-analyses to identify confounding variables (e.g., assay sensitivity). Cross-validate findings with orthogonal methods (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .
Q. How can this compound synthesis protocols be refined for academic lab reproducibility?
- Methodological Answer : Document reaction parameters (catalyst concentration, temperature) in detail. Use Design of Experiments (DoE) to identify critical factors affecting yield. Purification steps should include HPLC or crystallization, validated via melting point and spectroscopic consistency. Share raw data and spectra in open-access repositories .
Q. What integrative multi-omics approaches elucidate this compound’s systemic effects in complex biological systems?
- Methodological Answer : Combine transcriptomics (RNA-seq) to identify gene networks, proteomics (LC-MS/MS) for protein interaction maps, and metabolomics (NMR) for pathway perturbations. Use bioinformatics tools (STRING, KEGG) to map cross-omics data onto pathways like apoptosis or inflammation .
Guidelines for Data Integrity
- Data Contradictions : Address discrepancies by publishing negative results and transparently reporting experimental conditions (e.g., buffer composition, cell passage number) .
- Ethical Practices : Ensure animal/cell studies comply with institutional review boards. Avoid overinterpreting preliminary data; use power analyses to justify sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
